molecular formula C20H25N7O2 B6461475 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one CAS No. 2548984-10-5

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one

Cat. No.: B6461475
CAS No.: 2548984-10-5
M. Wt: 395.5 g/mol
InChI Key: VLNYOQKTOATTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one is a heterocyclic hybrid featuring three distinct pharmacophores:

  • A 3,5-dimethyl-1,2-oxazole ring, known for enhancing metabolic stability and lipophilicity in drug design.
  • An octahydropyrrolo[3,4-c]pyrrole scaffold, a bicyclic amine system that improves solubility and bioavailability. The propan-1-one linker bridges these components, enabling conformational flexibility.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O2/c1-12-17(13(2)29-24-12)4-7-20(28)26-10-15-8-25(9-16(15)11-26)19-6-5-18-22-21-14(3)27(18)23-19/h5-6,15-16H,4,7-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNYOQKTOATTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CC3CN(CC3C2)C4=NN5C(=NN=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one represents a novel structure in medicinal chemistry with potential biological activity. This article synthesizes current research findings related to its biological effects, including structure-activity relationships (SAR), pharmacological profiles, and potential therapeutic applications.

Chemical Structure and Properties

The compound's complex structure includes multiple heterocycles that contribute to its biological activity. The molecular formula is C19H25N5O2C_{19}H_{25}N_{5}O_{2} with a molecular weight of approximately 359.5 g/mol. The presence of oxazole and triazole rings suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly against certain pathogens and in modulating various biological pathways.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against Cryptosporidium parvum, a protozoan parasite responsible for gastrointestinal infections. In vitro assays demonstrated an EC50 value of 0.17 μM, indicating potent activity against this pathogen . The structural attributes allow it to engage effectively with the parasite's metabolic pathways.

Structure-Activity Relationships (SAR)

The exploration of SAR has been critical in optimizing the compound's efficacy. Variations in the heteroaryl groups have been tested to maintain potency while minimizing off-target effects, particularly concerning cardiac toxicity associated with hERG channel inhibition . For instance:

  • Modifications to the triazolo[4,3-b]pyridazine head group significantly impacted potency.
  • Compounds retaining this core structure showed enhanced anti-Cryptosporidium activity compared to those with alternative substitutions.

Pharmacological Studies

Pharmacological evaluations have revealed that the compound not only possesses antimicrobial properties but also exhibits anti-inflammatory effects. In vivo models demonstrated its ability to reduce inflammation markers significantly .

Case Studies

  • In Vivo Efficacy : A study involving gnotobiotic piglets infected with C. hominis showed that the compound effectively reduced parasite load and improved clinical outcomes .
  • Cardiotoxicity Assessment : While some derivatives displayed promising potency against pathogens, their cardiotoxicity was evaluated through hERG channel assays, revealing a need for careful optimization in drug development .

Comparative Analysis

To contextualize the biological activity of this compound, it can be compared with similar heterocyclic compounds known for their antimicrobial properties:

Compound NameEC50 (μM)Notable Activity
SLU-26330.17Anti-Cryptosporidium
Compound 12.1Moderate potency; cardiotoxicity concerns
Compound 2a0.17Improved selectivity and potency

Comparison with Similar Compounds

Pyrazolo-Triazolo-Pyrimidine Derivatives ()

Compounds such as pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (e.g., compounds 6 , 7 , 8 ) share the triazole-pyrimidine core with the target molecule. Key differences include:

  • Substituent variation : The target compound uses an oxazole ring instead of pyrazole, which may enhance metabolic resistance.

Triazolo-Thiadiazole-Pyrazole Hybrids ()

3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles feature a triazole-thiadiazole core linked to pyrazole. Comparative insights:

  • Synthetic complexity : The target compound’s octahydropyrrolo-pyrrole system requires multi-step synthesis, unlike the straightforward cyclocondensation methods used for triazolo-thiadiazoles .

Triazole-Pyrazole Hybrids (–5)

Examples like 21tg and 21sd (triazole-pyrazole-carbonitrile derivatives) lack the oxazole and octahydropyrrolo-pyrrole groups but share triazole-based hybridization strategies.

  • Functional groups : The target compound’s oxazole and propan-1-one linker may improve membrane permeability compared to the carbonitrile group in 21tg and 21sd .
  • Thermodynamic stability : IR data for 21sd (e.g., peaks at 693 cm⁻¹) suggest strong hydrogen bonding, whereas the target compound’s bicyclic amine system may prioritize van der Waals interactions .

Data Table: Structural and Functional Comparison

Parameter Target Compound Pyrazolo-Triazolo-Pyrimidines Triazolo-Thiadiazoles Triazole-Pyrazole Hybrids
Core Heterocycles Oxazole, Triazolopyridazine Pyrazole, Triazole, Pyrimidine Triazole, Thiadiazole Triazole, Pyrazole
Molecular Weight (g/mol) ~520 (estimated) 300–400 350–450 300–350
Solubility (LogP) Moderate (~2.5–3.5)* Low (~1.5–2.5) Moderate (~2.0–3.0) Low (~1.0–2.0)
Bioactivity Focus Kinase inhibition (predicted) Isomerization-dependent stability Antifungal Undisclosed (structural probes)
Synthetic Accessibility Low (multi-step) Moderate High High

*Estimated via analogous compounds.

Key Research Findings and Gaps

  • Stability concerns : Isomerization observed in pyrazolo-triazolo-pyrimidines raises questions about the target compound’s stability under physiological conditions.
  • Antifungal overlap : Molecular docking data from suggest a need to evaluate the target compound against 14-α-demethylase.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.